6-(methyloxy)-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
6-(Methyloxy)-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a synthetic compound that features a unique blend of functional groups, including a chromen-2-one core, a methyloxy group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 6-(methyloxy)-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one, one generally follows multi-step organic synthesis processes. A typical route might involve:
Formation of the chromen-2-one core through Pechmann condensation using resorcinol and ethyl acetoacetate under acidic conditions.
Introduction of the methyloxy group via methylation, often employing methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the 1,3,4-thiadiazole ring through cyclization reactions involving thiosemicarbazide and carbon disulfide in an alkaline medium.
Coupling the 3-(trifluoromethyl)phenyl)amine to the thiadiazole core using appropriate coupling agents such as EDCI (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This includes using automated reactors for better control over reaction parameters, employing catalysts to enhance yields, and conducting reactions under milder conditions to minimize by-products. Scaling up would also necessitate efficient purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing various chemical reactions:
Oxidation: : The chromen-2-one moiety may undergo oxidation to form quinone derivatives.
Reduction: : Reduction reactions can target the thiadiazole ring, potentially leading to ring cleavage.
Substitution: : The aromatic rings in the compound can be subjected to electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : KMnO₄ (Potassium permanganate) in acidic or neutral media.
Reduction: : NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) under anhydrous conditions.
Substitution: : Halogenating agents like Br₂ (Bromine) or nitrating agents like HNO₃ (Nitric acid) in the presence of sulfuric acid.
Major Products
Oxidation: : Formation of chromen-2-one quinones.
Reduction: : Formation of reduced thiadiazole derivatives.
Substitution: : Various halogenated or nitro-substituted derivatives, depending on the reagents used.
Scientific Research Applications
6-(Methyloxy)-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one has diverse applications in several fields:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules, serving as a key building block in combinatorial chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in targeting kinases and proteases.
Medicine: : Studied for its anti-inflammatory, anticancer, and antimicrobial properties. Potential candidate for drug development targeting specific biochemical pathways.
Industry: : Utilized in the manufacture of specialty polymers and as a component in some advanced materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through several pathways:
Molecular Targets: : Binds to specific proteins such as enzymes, altering their activity.
Pathways Involved: : Interference with signaling pathways like the MAPK/ERK pathway in cancer cells, leading to cell cycle arrest and apoptosis.
Mechanistic Insights: : The trifluoromethyl group enhances lipophilicity, facilitating better cell membrane permeability, while the methyloxy and thiadiazole groups contribute to its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2H-chromen-2-one: : Lacks the thiadiazole and trifluoromethyl groups; less biologically active.
3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: : Without the methyloxy group, it shows different reactivity and biological activity.
6-Methoxy-3-(5-phenylamino-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: : Lacks the trifluoromethyl group; reduced lipophilicity and altered pharmacokinetics.
Uniqueness
The inclusion of the methyloxy group enhances the compound's stability and solubility, while the trifluoromethyl group contributes to its unique biological activities. The 1,3,4-thiadiazole ring imparts specific binding properties, making the compound particularly useful in medicinal chemistry for targeting enzymes and signaling proteins.
Conclusion
6-(Methyloxy)-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one represents a fascinating compound with diverse applications across chemistry, biology, medicine, and industry. Its unique structural features endow it with specific reactivity and biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
6-methoxy-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3S/c1-27-13-5-6-15-10(7-13)8-14(17(26)28-15)16-24-25-18(29-16)23-12-4-2-3-11(9-12)19(20,21)22/h2-9H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYPDWFINCTGRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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